4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one
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Overview
Description
4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyranochromenone structure, which is a fused ring system combining a pyran and a chromenone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one typically involves multi-step reactions. One common method includes the condensation of resorcinol with β-keto esters under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts such as anhydrous potassium carbonate and solvents like dry acetone .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It has potential therapeutic applications due to its biological activities.
Mechanism of Action
The mechanism of action of 4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one involves its interaction with various molecular targets. It can inhibit enzymes, bind to receptors, and interfere with cellular pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler structure with similar biological activities.
Warfarin: A well-known anticoagulant with a coumarin backbone.
Dicoumarol: Another anticoagulant derived from coumarin.
Uniqueness
4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one is unique due to its fused pyranochromenone structure, which imparts distinct chemical and biological properties compared to simpler coumarins .
Biological Activity
4-Hydroxy-8,8-dimethyl-3-phenyl-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-2-one (hereafter referred to as "the compound") is a member of the pyranocoumarin class of organic compounds. This compound has garnered attention for its potential biological activities, which include antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C20H18O4, and it features a complex structure characterized by hydroxyl and phenyl groups along with multiple methyl substituents. These structural components contribute significantly to its biological reactivity and potential therapeutic applications .
1. Antioxidant Activity
The antioxidant properties of the compound have been explored in various studies. Antioxidants are crucial in neutralizing free radicals that can cause cellular damage. The compound has demonstrated significant radical scavenging activity, comparable to standard antioxidants such as α-tocopherol.
Table 1: Antioxidant Activity Comparison
2. Anticancer Activity
Research indicates that the compound exhibits anticancer properties through various mechanisms. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting tubulin polymerization, leading to cell cycle arrest.
Case Study:
In a study conducted on human breast cancer cells (MCF-7), treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers .
Table 2: Anticancer Activity Results
Cell Line | Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |
---|---|---|---|
MCF-7 | 10 | 40 | 60 |
HeLa | 20 | 30 | 70 |
3. Antimicrobial Activity
The antimicrobial effects of the compound have also been investigated. It has shown promising results against various pathogens, including bacteria and fungi.
Table 3: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 50 | |
Escherichia coli | 75 | |
Candida albicans | 100 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this one. Modifications to its chemical structure can significantly influence its interaction with biological targets.
Key Findings:
- Hydroxyl Groups: The presence of hydroxyl groups enhances antioxidant activity.
- Phenyl Substituents: The phenyl group contributes to increased binding affinity to cancer cell receptors.
Properties
CAS No. |
27305-41-5 |
---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
6-hydroxy-2,2-dimethyl-7-phenyl-3,4-dihydropyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C20H18O4/c1-20(2)9-8-13-10-14-16(11-15(13)24-20)23-19(22)17(18(14)21)12-6-4-3-5-7-12/h3-7,10-11,21H,8-9H2,1-2H3 |
InChI Key |
KEEUVUWDHBCBMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC3=C(C=C2O1)OC(=O)C(=C3O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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